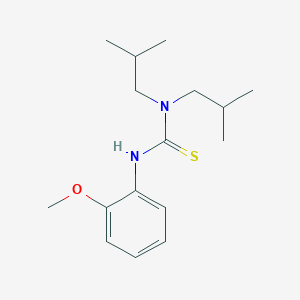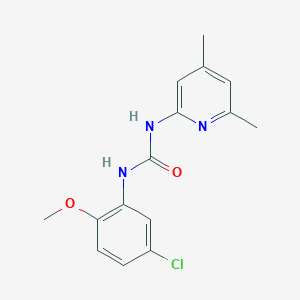
4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as FPPT and is a piperazine derivative. FPPT has been found to exhibit various biological activities, including antitumor, antifungal, and antimicrobial properties.
Aplicaciones Científicas De Investigación
FPPT has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its antitumor activity. Studies have shown that FPPT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FPPT has also been found to exhibit antifungal and antimicrobial properties, making it a potential candidate for the development of new drugs to treat fungal and bacterial infections.
Mecanismo De Acción
The exact mechanism of action of FPPT is not fully understood. However, studies have suggested that FPPT may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. FPPT may also inhibit the proliferation of cancer cells by blocking the cell cycle at various stages. Additionally, FPPT has been found to inhibit the activity of certain enzymes, which may contribute to its antifungal and antimicrobial properties.
Biochemical and Physiological Effects
FPPT has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that FPPT can induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and inhibit the activity of certain enzymes. In vivo studies have shown that FPPT can inhibit tumor growth in mice, suggesting its potential as an anticancer drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FPPT in lab experiments is its broad range of biological activities. FPPT has been found to exhibit antitumor, antifungal, and antimicrobial properties, making it a versatile compound for various applications. However, one of the limitations of using FPPT in lab experiments is its low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on FPPT. One area of research is the development of new drugs based on FPPT for the treatment of cancer, fungal, and bacterial infections. Another area of research is the elucidation of the exact mechanism of action of FPPT, which may lead to the development of more effective drugs. Additionally, the synthesis of new derivatives of FPPT may lead to the discovery of compounds with even greater biological activities.
Métodos De Síntesis
The synthesis of FPPT involves the reaction of 4-fluoroaniline with 2-furfuraldehyde in the presence of sodium borohydride. The resulting intermediate is then reacted with piperazine and carbon disulfide to obtain FPPT. The overall yield of this synthesis method is around 60%.
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-3-5-14(6-4-13)19-7-9-20(10-8-19)16(22)18-12-15-2-1-11-21-15/h1-6,11H,7-10,12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZPRMDUEMZVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)

![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![4-(acetylamino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5883545.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)



![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)

![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)
